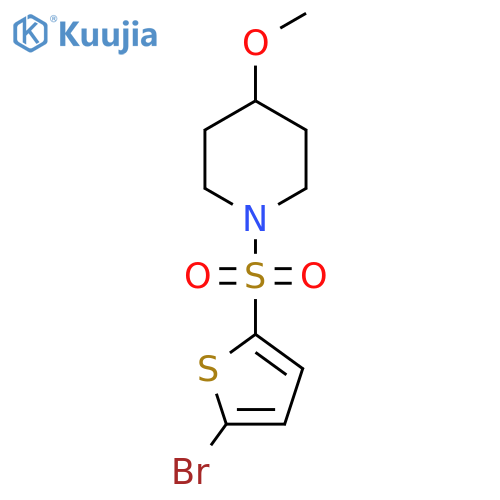

Cas no 1235297-29-6 (1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine)

1235297-29-6 structure

商品名:1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine

- F5860-4634

- A1-52161

- 1235297-29-6

- VU0493802-1

- 1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine

- AKOS009102184

- 1-((5-bromothiophen-2-yl)sulfonyl)-4-methoxypiperidine

-

- インチ: 1S/C10H14BrNO3S2/c1-15-8-4-6-12(7-5-8)17(13,14)10-3-2-9(11)16-10/h2-3,8H,4-7H2,1H3

- InChIKey: NFOHCFCJRCVKBH-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(S1)S(N1CCC(CC1)OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 338.95985g/mol

- どういたいしつりょう: 338.95985g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 349

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5860-4634-5μmol |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 5μmol |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-10mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 10mg |

$118.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-25mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 25mg |

$163.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-10μmol |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 10μmol |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-3mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 3mg |

$94.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-4mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 4mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-15mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 15mg |

$133.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-30mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 30mg |

$178.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-5mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 5mg |

$103.5 | 2023-09-09 | ||

| Life Chemicals | F5860-4634-1mg |

1-[(5-bromothiophen-2-yl)sulfonyl]-4-methoxypiperidine |

1235297-29-6 | 1mg |

$81.0 | 2023-09-09 |

1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

1235297-29-6 (1-(5-bromothiophen-2-yl)sulfonyl-4-methoxypiperidine) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量